2-Chloro-N,N-diethyl-5-fluoronicotinamide

Description

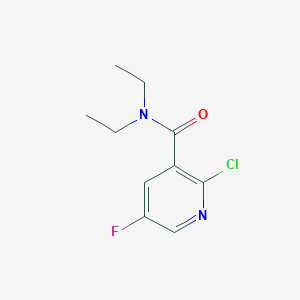

2-Chloro-N,N-diethyl-5-fluoronicotinamide (CAS 75302-64-6) is a fluorinated nicotinamide derivative with the molecular formula C₈H₁₀ClFN₂O (corrected from C₆H₄ClFN₂O in , as diethyl groups add two carbons). It features a pyridine ring substituted with chlorine at position 2, fluorine at position 5, and a diethylamide group at the carboxamide position.

Properties

IUPAC Name |

2-chloro-N,N-diethyl-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O/c1-3-14(4-2)10(15)8-5-7(12)6-13-9(8)11/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGOGIQPXQUXMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diethyl-5-fluoronicotinamide typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-5-fluoronicotinic acid.

Amidation Reaction: The acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Amine Addition: The acid chloride is reacted with diethylamine (Et2NH) under basic conditions to form the desired amide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Types of Reactions:

Substitution Reactions: The chloro and fluoro groups in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the amide bond.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted nicotinamides.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or alcohols, depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-chloro-N,N-diethyl-5-fluoronicotinamide exhibit promising anticancer properties. For instance, studies have shown that compounds containing the fluoronicotinamide structure can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vivo Studies

A study evaluated the efficacy of a series of fluorinated nicotinamides against melanoma cell lines. The results demonstrated that certain derivatives had significant cytotoxic effects, with IC50 values indicating effective concentrations in inhibiting cell growth. The study highlighted the role of the diethylamine moiety in enhancing cellular uptake and biological activity .

Agricultural Applications

Herbicidal Properties

this compound has been investigated for its herbicidal potential. Its structure allows it to interact with specific biochemical pathways in plants, leading to effective weed control while minimizing damage to crops.

Data Table: Herbicidal Efficacy

Material Science

Polymerization Catalyst

In material science, this compound has been utilized as a catalyst in polymerization processes. Its ability to facilitate reactions under mild conditions makes it valuable for synthesizing various polymeric materials.

Case Study: Polymerization Efficiency

A study demonstrated that using this compound as a catalyst in the atom transfer radical polymerization (ATRP) of acrylates resulted in polymers with controlled molecular weights and narrow polydispersity indices. This efficiency is attributed to the compound's unique reactivity profile .

Mechanism of Action

The mechanism by which 2-Chloro-N,N-diethyl-5-fluoronicotinamide exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets nicotinic acetylcholine receptors, modulating their activity.

Pathways Involved: It influences signaling pathways related to neurotransmission and cellular metabolism, potentially affecting processes like synaptic transmission and energy production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluoronicotinamides

The following table summarizes key structural and molecular differences between 2-Chloro-N,N-diethyl-5-fluoronicotinamide and related compounds:

| Compound Name | Molecular Formula | CAS Number | Substituents (Positions) | Key Features |

|---|---|---|---|---|

| This compound | C₈H₁₀ClFN₂O | 75302-64-6 | Cl (2), F (5), N,N-diethylamide | Diethylamide enhances lipophilicity |

| 2-Fluoronicotinamide | C₆H₅FN₂O | 364-22-7 | F (2), NH₂ (carboxamide) | Smaller substituents; higher polarity |

| 5-Fluoronicotinamide | C₆H₅FN₂O | 70-58-6 | F (5), NH₂ (carboxamide) | Positional isomer of 2-Fluoro analog |

| 5-Bromo-N,N-diethyl-2-fluoronicotinamide | C₈H₉BrFN₂O | 1010836-38-0 | Br (5), F (2), N,N-diethylamide | Bromine increases molecular weight |

| 2-Chloro-N-methoxy-N,5-dimethylnicotinamide | C₉H₁₀ClN₃O₂ | – | Cl (2), OCH₃ (N), CH₃ (5) | Methoxy group alters reactivity |

| 2,6-Dichloro-5-fluoronicotinamide | C₆H₃Cl₂FN₂O | 113237-20-0 | Cl (2,6), F (5), NH₂ (carboxamide) | Additional Cl reduces solubility |

Key Observations:

- Bromine substitution (as in 5-Bromo analog) increases molecular weight and may enhance steric hindrance .

- Amide Modifications : The N,N-diethylamide group in the target compound improves lipophilicity compared to unsubstituted carboxamides (e.g., 2-Fluoronicotinamide), which could enhance membrane permeability in drug design contexts .

- Positional Isomerism : 5-Fluoronicotinamide (F at position 5) vs. 2-Fluoronicotinamide (F at position 2) demonstrates how substituent placement affects molecular polarity and reactivity .

Physicochemical Properties

- Lipophilicity : The N,N-diethylamide group increases logP compared to smaller amides (e.g., NH₂ or methoxy groups), favoring absorption in lipid-rich environments.

- Solubility : Polar substituents like fluorine improve aqueous solubility, but bulky diethyl groups may counteract this effect .

Biological Activity

2-Chloro-N,N-diethyl-5-fluoronicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a derivative of nicotinamide, featuring a chlorinated and fluorinated structure that may influence its biological interactions. The presence of the chloro and fluoro groups can enhance the lipophilicity and bioavailability of the compound, potentially affecting its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. It has been noted for its ability to inhibit certain enzymes, leading to downstream effects on cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition against specific cancer cell lines, suggesting a potential role in cancer therapy. For instance, studies have shown that related compounds can inhibit L1210 mouse leukemia cells with IC50 values in the nanomolar range .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound. For instance, it has demonstrated potent inhibition of cell proliferation in various cancer models, including leukemia and melanoma. The mechanism involves the activation of apoptotic pathways, which leads to increased cell death in malignant cells.

Table 1: Summary of Biological Activity Data

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against common pathogens:

- Staphylococcus aureus : Exhibited significant growth inhibition.

- Escherichia coli : Moderate activity observed.

The results were comparable to standard antibiotics, indicating its potential as a therapeutic agent .

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug-likeness of this compound. Preliminary studies suggest favorable ADMET characteristics:

- Absorption : High predicted bioavailability due to lipophilic nature.

- Metabolism : Likely metabolized by cytochrome P450 enzymes.

- Excretion : Primarily renal clearance anticipated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.